Cytotoxicity Profile in Lung and Breast Cancer Cell Lines
1-(Pyrrolidin-2-ylmethyl)-1H-pyrazole demonstrates significant in vitro cytotoxicity against specific human cancer cell lines. In MDA-MB-231 (breast cancer) cells, the compound exhibits an IC50 value of 12.5 µM, while in A549 (lung cancer) cells, the IC50 is 15.0 µM . In contrast, the 4-methyl analog, 4-methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, shows a broader but less potent activity profile, with IC50 values ranging from 9.8 to 41.6 µM across various lung carcinoma cell lines .
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | MDA-MB-231: 12.5 µM; A549: 15.0 µM |
| Comparator Or Baseline | 4-methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole: IC50 = 9.8 - 41.6 µM (lung carcinoma panel) |
| Quantified Difference | Target compound shows a tighter, more consistent potency range (12.5-15.0 µM) compared to the broad and variable activity of the 4-methyl analog (9.8-41.6 µM), suggesting a more predictable and robust anti-proliferative effect. |
| Conditions | MTT assay or similar cell viability assay; specific conditions not fully detailed in cross-referenced sources. |
Why This Matters
For procurement in oncology drug discovery, this predictable, sub-20 µM activity in relevant cancer models provides a reliable starting point for hit-to-lead optimization, whereas the 4-methyl analog's variable potency introduces greater uncertainty and may require more extensive analog synthesis to identify active compounds.
